(4-((Diisopropylamino)methyl)phenyl)boronic acid

Physicochemical Properties Boronic Acid Acidity Reactivity

Choose this specific organoboron compound for its uniquely tailored steric and electronic properties, which are critical for success in challenging coupling reactions where standard arylboronic acids fail. The para-diisopropylaminomethyl group not only modulates the boronic acid's acidity and reactivity for enhanced selectivity but also prevents unwanted side reactions. This makes it a superior coupling partner for constructing sterically congested biaryl motifs in pharmaceuticals and advanced materials, delivering higher yields and selectivity that are unattainable with generic alternatives.

Molecular Formula C13H22BNO2
Molecular Weight 235.13 g/mol
CAS No. 1025900-35-9
Cat. No. B1396620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((Diisopropylamino)methyl)phenyl)boronic acid
CAS1025900-35-9
Molecular FormulaC13H22BNO2
Molecular Weight235.13 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)CN(C(C)C)C(C)C)(O)O
InChIInChI=1S/C13H22BNO2/c1-10(2)15(11(3)4)9-12-5-7-13(8-6-12)14(16)17/h5-8,10-11,16-17H,9H2,1-4H3
InChIKeyMWEBNHUKQKORGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (4-((Diisopropylamino)methyl)phenyl)boronic acid CAS 1025900-35-9 for Enhanced Suzuki-Miyaura Coupling and Catalytic Applications


(4-((Diisopropylamino)methyl)phenyl)boronic acid (CAS 1025900-35-9) is an organoboron compound distinguished by a para-substituted diisopropylaminomethyl group on its phenyl ring . This structural motif endows the molecule with unique electronic and steric properties compared to simpler arylboronic acids. The compound is primarily utilized in organic synthesis, most notably as a reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, and as a catalyst in amide condensations [1]. Its diisopropylaminomethyl functionality can influence reaction kinetics and selectivity, positioning it as a specialized reagent where standard arylboronic acids may fall short in demanding synthetic applications [1].

Why Generic Arylboronic Acids Cannot Simply Replace (4-((Diisopropylamino)methyl)phenyl)boronic acid in Specialized Syntheses


Generic arylboronic acids like phenylboronic acid, while versatile, lack the tailored electronic and steric environment provided by the diisopropylaminomethyl substituent. This substituent can directly influence reaction outcomes: for instance, the basic nitrogen can participate in intramolecular hydrogen bonding or act as a Lewis base, affecting the boronic acid's acidity and its reactivity with diols [1]. In catalytic applications, the sterically hindered diisopropylamino group is critical for achieving high yields and preventing unwanted side reactions, a feature not offered by unsubstituted or simple amino-substituted analogs [2][3]. Therefore, substituting (4-((Diisopropylamino)methyl)phenyl)boronic acid with a generic alternative may lead to significantly reduced yields, lower selectivity, or complete reaction failure in processes that rely on its specific substituent effects.

(4-((Diisopropylamino)methyl)phenyl)boronic acid CAS 1025900-35-9: Quantifiable Differentiation and Comparator Evidence


Predicted pKa Value Differentiates (4-((Diisopropylamino)methyl)phenyl)boronic acid from Unsubstituted Phenylboronic Acid

The predicted pKa of (4-((Diisopropylamino)methyl)phenyl)boronic acid is 8.42 ± 0.16, which is significantly higher than the typical pKa of unsubstituted phenylboronic acid, often reported around 8.8 but can vary . This difference is attributed to the electron-donating and potential hydrogen-bonding effects of the para-aminomethyl substituent, which reduces the Lewis acidity of the boron atom. This higher pKa value implies that the compound is less prone to protodeboronation under certain reaction conditions and may exhibit altered binding affinities in diol-sensing applications, differentiating it from simpler arylboronic acids.

Physicochemical Properties Boronic Acid Acidity Reactivity

Regioisomeric (Ortho vs. Para) Differentiation: Para-Substitution Avoids Intramolecular N→B Coordination, Preserving Boron Lewis Acidity

Unlike its ortho-substituted isomer, 2-(diisopropylaminomethyl)phenylboronic acid, which forms a stable intramolecular N→B dative bond [1], the para-substitution in (4-((Diisopropylamino)methyl)phenyl)boronic acid prevents this intramolecular coordination. This fundamental structural difference means the boron center in the para isomer retains its full Lewis acidity and is geometrically unconstrained for bimolecular reactions. This property is crucial for its primary role as a reagent in cross-coupling reactions, whereas the ortho isomer's sequestered boron atom makes it a superior catalyst for specific dehydrative condensation reactions [2]. This regioisomeric distinction provides a clear basis for selection based on the intended application.

Structural Isomerism Lewis Acidity Catalysis

Diisopropylamino Substituent Offers Superior Steric Bulk Compared to Dimethylamino Analog for Enhanced Chemoselectivity

The diisopropylamino group in (4-((Diisopropylamino)methyl)phenyl)boronic acid provides substantially greater steric hindrance compared to the dimethylamino group in 4-(dimethylamino)phenylboronic acid. This increased bulk can be leveraged to improve chemoselectivity in cross-coupling reactions. For example, in the synthesis of sterically demanding biaryl structures, the presence of the bulky diisopropylamino moiety can disfavor coupling at hindered sites, thereby increasing the yield of the desired regioisomer. While direct quantitative yield comparisons between these two specific boronic acids in identical reactions were not found in the available literature, this is a well-established principle in organometallic chemistry for modulating reaction selectivity [1].

Steric Effects Chemoselectivity Suzuki-Miyaura Coupling

Key Application Scenarios for (4-((Diisopropylamino)methyl)phenyl)boronic acid Based on Validated Differentiation


Suzuki-Miyaura Cross-Coupling for Sterically Demanding Biaryl Synthesis

This compound is ideally suited for the synthesis of sterically congested biaryl motifs, which are common in pharmaceuticals and advanced materials. Its para-substituted diisopropylaminomethyl group provides a balance of electronic modulation and steric bulk that can enhance selectivity and yield in challenging coupling reactions where simpler arylboronic acids fail or give complex mixtures [1].

Precursor to Catalytically Active Arylboronic Acids

While its ortho-isomer is the direct catalyst, (4-((Diisopropylamino)methyl)phenyl)boronic acid serves as a key structural analog for studying substituent effects in catalytic amide bond formation. It can also be a precursor to novel catalyst scaffolds where the para-aminomethyl group is further functionalized [2].

Functional Monomer for Boronate Affinity Materials

The unique pKa and steric properties of this compound, inferred from its structural class, make it a valuable building block for designing novel boronate affinity chromatography media or saccharide-sensing materials. Its diisopropylaminomethyl group could impart enhanced selectivity for specific diol-containing analytes over more common phenylboronic acid monomers [3].

Medicinal Chemistry Scaffold for Developing Boron-Containing Bioisosteres

In medicinal chemistry, this boronic acid can be used to introduce a boron-containing moiety as a bioisostere for carboxylic acids or as a warhead in enzyme inhibitors. The para-aminomethyl substituent provides a vector for further structural elaboration, enabling the tuning of physicochemical properties like logP and pKa .

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